1-(2-bromo-4-methylphenyl)-1H-pyrrole

Overview

Description

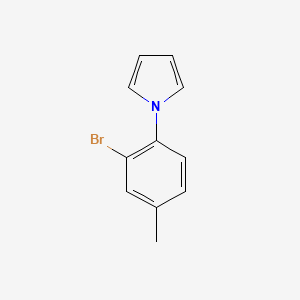

1-(2-bromo-4-methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, which is attached to a pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole typically involves the reaction of 2-bromo-4-methylbenzaldehyde with pyrrole under acidic or basic conditions. One common method is the condensation reaction using an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a suitable solvent like toluene or ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-4-methylphenyl)-1H-pyrrole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.

Major Products Formed

Substitution: Formation of 1-(2-methoxy-4-methylphenyl)-1H-pyrrole.

Oxidation: Formation of this compound-2,5-dione.

Reduction: Formation of 1-(2-bromo-4-methylphenyl)-1H-pyrrolidine.

Scientific Research Applications

Medicinal Chemistry

1-(2-bromo-4-methylphenyl)-1H-pyrrole has shown promise in the development of new therapeutic agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug design.

- Anticancer Activity : Research indicates that derivatives of this compound can exhibit significant antiproliferative effects against cancer cell lines. For instance, studies have demonstrated that related pyrrole compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves binding to specific enzymes or receptors, modulating key biochemical pathways. For example, some studies have highlighted the importance of hydrogen bonding interactions with cysteine residues in target proteins, which are crucial for their activity .

Biological Research

The compound's ability to modulate biological processes makes it a valuable tool in biochemical research.

- Enzyme Inhibition : this compound derivatives have been investigated for their enzyme inhibitory properties. For instance, certain analogues have shown efficacy in inhibiting tyrosine kinases, which play a critical role in cancer progression.

- Antimicrobial Properties : Studies have also reported antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 3.12 μg/mL against resistant strains.

Industrial Applications

In addition to its medicinal applications, this compound has potential uses in industrial chemistry.

- Synthesis of Complex Molecules : The compound can serve as a building block for synthesizing more complex organic molecules due to its reactivity. This makes it valuable in the production of dyes, pigments, and other chemical products.

- Photoredox Catalysis : Recent advancements have explored the use of this compound in photoredox catalysis for bromination reactions under mild conditions. This application highlights its versatility in organic synthesis and potential for developing sustainable chemical processes .

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-methylphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

1-(2-bromo-4-methylphenyl)-1H-pyrrole can be compared with other similar compounds such as:

1-(2-chloro-4-methylphenyl)-1H-pyrrole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

1-(2-bromo-4-ethylphenyl)-1H-pyrrole: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.

1-(2-bromo-4-methylphenyl)-2H-pyrrole: Isomeric form with the bromine atom at a different position, leading to different chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-bromo-4-methylphenyl)-1H-pyrrole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10BrN

- Molecular Weight : 225.1 g/mol

- Canonical SMILES : Cc1ccc(cc1Br)n1ccccc1

Antimicrobial Properties

Research indicates that compounds containing the pyrrole moiety, including this compound, exhibit significant antimicrobial activity. A study highlighted that various pyrrole derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine, is often correlated with enhanced antibacterial activity .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| 3-Farnesylpyrrole | 0.125 | MSSA |

| Marinopyrrole Derivatives | 0.5 | MRSA |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific strains, showcasing the potential of halogenated pyrroles in antimicrobial applications.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar pyrrole derivatives have been shown to inhibit specific enzymes critical for bacterial survival.

- Disruption of Membrane Integrity : Some studies suggest that pyrrole compounds can disrupt bacterial cell membranes, leading to cell lysis .

Study on Antimicrobial Efficacy

A notable study investigated the antibacterial efficacy of various pyrrole derivatives, including those with bromine substitutions. The results demonstrated that the brominated derivatives exhibited stronger activity against resistant strains compared to their non-brominated counterparts. The study concluded that the structural modifications significantly influence biological activity .

Research on Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship (SAR) of pyrroles revealed that specific substitutions on the phenyl ring enhance biological activity. For instance, the presence of electron-withdrawing groups like bromine was linked to improved antibacterial properties against S. aureus and E. coli .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-bromo-4-methylphenyl)-1H-pyrrole, and how can purity be maximized during purification?

- Methodological Answer : The Clausson-Kaas pyrrole synthesis is a reliable method for analogous compounds, as demonstrated in the synthesis of 1-(4-bromophenyl)-1H-pyrrole. Key steps include using stoichiometric ratios of pyrrole precursors and brominated aryl aldehydes. Purification via precipitation (e.g., dichloromethane/hexane) yields >80% purity. For higher purity, column chromatography with gradients of ethyl acetate/hexane is recommended. Monitor reaction progress using TLC (Rf ~0.5 in 1:9 EtOAc/hexane) .

Q. How should researchers interpret the ¹H NMR spectrum of this compound to confirm structural integrity?

- Methodological Answer : The ¹H NMR spectrum in CDCl₃ typically shows distinct aromatic protons:

- Pyrrole protons: δ 6.2–6.4 ppm (multiplet, 2H).

- Aromatic protons on the bromo-methylphenyl group: δ 7.1–7.3 ppm (doublets for para-substitution).

- Methyl group: δ 2.4 ppm (singlet). Compare with literature spectra of analogous brominated pyrroles (e.g., 1-(4-bromophenyl)-1H-pyrrole) to validate shifts .

Q. What are the standard protocols for assessing the compound’s stability under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–3 months; monitor degradation via HPLC.

- Light Sensitivity : Expose to UV (254 nm) and visible light; track changes in UV-Vis absorbance (λmax ~270 nm for pyrrole derivatives).

- Humidity : Test at 75% relative humidity. Use silica gel desiccants for long-term storage .

Advanced Research Questions

Q. How does the bromo-methylphenyl substitution influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom at the 2-position is sterically hindered by the adjacent methyl group, reducing reactivity in palladium-catalyzed couplings. Optimize using:

- Catalyst : Pd(PPh₃)₄ or XPhos Pd G3.

- Solvent : Toluene/DMF (3:1) at 80°C.

- Base : K₂CO₃ or Cs₂CO₃. Lower yields (~35%) are expected compared to less hindered analogs, as seen in Ni-catalyzed arylations .

Q. What computational methods are recommended for analyzing crystallographic data of this compound?

- Methodological Answer : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) for small-molecule crystallography. Validate hydrogen bonding and π-π stacking interactions with Mercury software. For graphical representation, ORTEP-3 provides GUI-based thermal ellipsoid modeling. Cross-reference with CSD database entries for analogous brominated pyrroles .

Q. How can researchers resolve contradictions in biological activity data (e.g., antioxidant vs. neurotoxic effects)?

- Methodological Answer :

- Dose-Response Studies : Test concentrations from 1 nM to 100 µM in cellular assays (e.g., MTT for viability).

- Assay Specificity : Use ROS scavenging assays (DCFH-DA) for antioxidants and Annexin V/PI staining for apoptosis.

- Control Experiments : Compare with structurally similar compounds lacking the methyl or bromo groups to isolate substituent effects .

Q. What strategies mitigate deprotection failures when introducing boronate esters to the pyrrole ring?

- Methodological Answer : Avoid acid-sensitive protecting groups (e.g., pinacol boronate esters). Instead, use trifluoroborate salts or employ late-stage boronation via Miyaura borylation. For example, react the bromo-substituted precursor with bis(pinacolato)diboron under Pd catalysis (PdCl₂(dppf), KOAc, 80°C) .

Properties

IUPAC Name |

1-(2-bromo-4-methylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOGUJBMHXFQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405839 | |

| Record name | 1-(2-bromo-4-methylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142044-85-7 | |

| Record name | 1-(2-bromo-4-methylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.